Caffeidine Nitrate CRM Certification and Traceability
Caffeidine nitrate is certified as a pharmaceutical secondary standard (CRM) under ISO 17034 and ISO/IEC 17025 . This certification distinguishes it from non-certified materials or other caffeidine salts. The certified purity, typically provided with a Certificate of Analysis (COA), is a quantitative differentiator. For example, a specific lot of the nitrate salt CRM might be certified to a purity of 99.8% ± 0.5% (95% confidence interval), whereas a generic caffeidine hydrochloride reagent may have a stated purity of ≥95% with no documented uncertainty or traceability . This difference in data quality directly impacts the accuracy and reliability of quantitative analytical methods.
| Evidence Dimension | Material Certification and Traceability |
|---|---|
| Target Compound Data | Pharmaceutical Secondary Standard; Certified Reference Material (CRM); ISO 17034 & ISO/IEC 17025 certified; multi-traceable to USP, EP, BP primary standards . |
| Comparator Or Baseline | Caffeidine hydrochloride (CAS 20041-90-1, HCl salt) or generic caffeidine nitrate reagent: typically supplied with a standard Certificate of Analysis (COA) only, no formal CRM certification or pharmacopeial traceability claim . |
| Quantified Difference | Target compound provides certified, traceable purity with defined uncertainty, meeting regulatory requirements for GMP/GLP applications. The comparator does not. |
| Conditions | Regulated pharmaceutical quality control and method validation environments. |
Why This Matters
Procurement of the CRM ensures data integrity and regulatory compliance, which cannot be guaranteed with uncertified alternatives.
